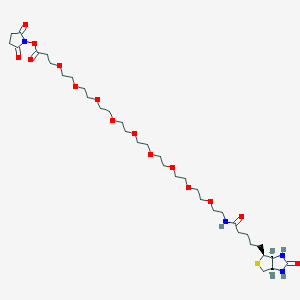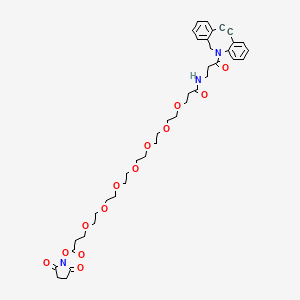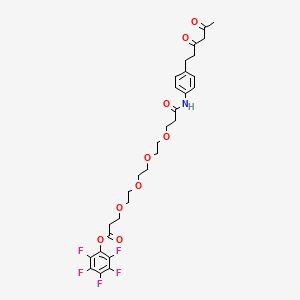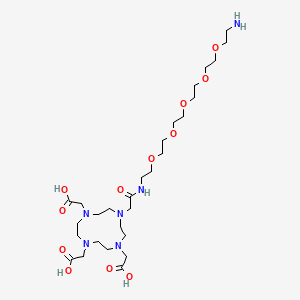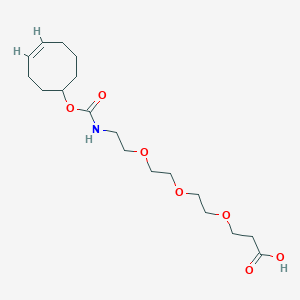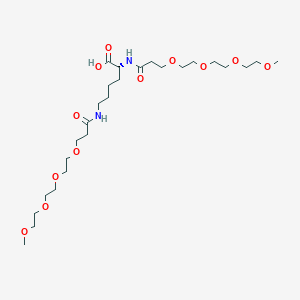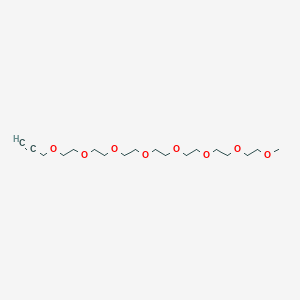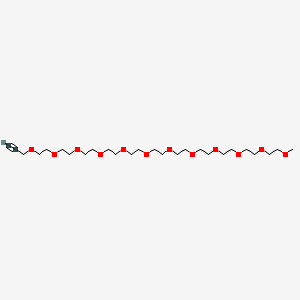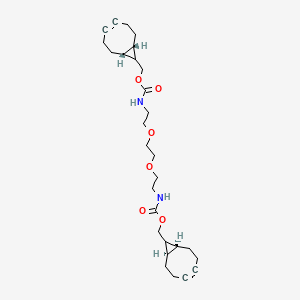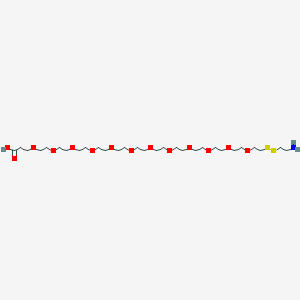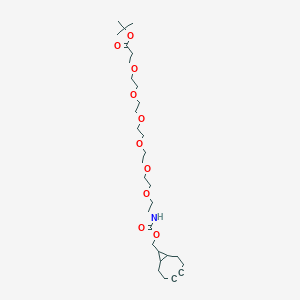
endo-BCN-PEG6-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
endo-BCN-PEG6-Boc is a polyethylene glycol-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butyl carbamate (Boc) protecting group. The BCN group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG6-Boc typically involves the following steps:
Formation of the BCN group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
Attachment of the PEG chain: The polyethylene glycol (PEG) chain is attached to the BCN group through ether linkages.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper(I) iodide for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are stringent to ensure the consistency and reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG6-Boc undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction involving the BCN group, where it reacts with azide-containing molecules to form triazoles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
Scientific Research Applications
endo-BCN-PEG6-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of endo-BCN-PEG6-Boc involves its role as a linker in PROTACs. PROTACs function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway. The BCN group facilitates the conjugation of the linker to azide-containing molecules, while the PEG chain provides flexibility and solubility .
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-Boc: Similar structure but with a shorter PEG chain.
exo-BCN-PEG6-Boc: Similar structure but with an exo-configuration of the BCN group.
BCN-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of the Boc group.
Uniqueness
endo-BCN-PEG6-Boc is unique due to its specific combination of the BCN group, PEG chain length, and Boc protecting group. This combination provides optimal reactivity, solubility, and stability for various applications in click chemistry and PROTAC synthesis .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
